4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide
Overview
Description
4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]benzamide is a chemical compound with the molecular formula C14H18ClN3O2 and a molecular weight of 295.77 g/mol. This compound is known for its unique structure, which includes a chloro-substituted benzamide group and a hydroxycarbamimidoyl group attached to a cyclohexyl ring.
Preparation Methods
The synthesis of 4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with N-(1-cyclohexyl)hydroxycarbamimidoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility to ensure high purity and quality.
Chemical Reactions Analysis
4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites, while the chloro-substituted benzamide group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]benzamide include:
- 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)cyclohexyl]benzamide
- N-(1-Cyclohexyl)-4-chlorobenzamide
- 4-Chloro-N-(cyclohexylcarbamoyl)benzamide
Compared to these compounds, 4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]benzamide is unique due to the presence of the hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-6-4-10(5-7-11)12(19)17-14(13(16)18-20)8-2-1-3-9-14/h4-7,20H,1-3,8-9H2,(H2,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQAYPPJXZBDCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=NO)N)NC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694380 | |
Record name | 4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-51-0 | |
Record name | 4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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